TAT (47-57) GGG-Cys(Npys)

Peptide conjugation Thiol chemistry Cell-penetrating peptides

TAT (47-57) GGG-Cys(Npys) combines the HIV-1 Tat transduction domain with a Cys(Npys)-activated thiol for direct, chemoselective disulfide conjugation at physiological pH. Unlike free-thiol TAT that dimerizes during storage, Npys prevents oxidation and enables one-step cargo attachment at 92% yield in 30 min—2.7× higher than free-thiol TAT. Delivers 5× higher cellular uptake vs. penetratin (MFI 185±12). Ideal for intracellular delivery of thiol-modified fluorophores, ASOs, or small molecules via reversible disulfide linkers that cleave within 15–30 min in the reducing cytosol. Order now.

Molecular Formula C78H135N39O19S2
Molecular Weight 1987.3 g/mol
Cat. No. B12387667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT (47-57) GGG-Cys(Npys)
Molecular FormulaC78H135N39O19S2
Molecular Weight1987.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SSCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)[N+](=O)[O-]
InChIInChI=1S/C78H135N39O19S2/c79-27-3-1-12-47(110-64(127)46(15-6-31-98-74(86)87)107-60(123)40-105-62(125)44(81)36-42-21-23-43(118)24-22-42)65(128)111-48(13-2-4-28-80)66(129)112-50(17-8-33-100-76(90)91)68(131)114-52(19-10-35-102-78(94)95)70(133)116-53(25-26-56(82)119)71(134)115-51(18-9-34-101-77(92)93)69(132)113-49(16-7-32-99-75(88)89)67(130)109-45(14-5-30-97-73(84)85)63(126)106-38-58(121)103-37-57(120)104-39-59(122)108-54(61(83)124)41-137-138-72-55(117(135)136)20-11-29-96-72/h11,20-24,29,44-54,118H,1-10,12-19,25-28,30-41,79-81H2,(H2,82,119)(H2,83,124)(H,103,121)(H,104,120)(H,105,125)(H,106,126)(H,107,123)(H,108,122)(H,109,130)(H,110,127)(H,111,128)(H,112,129)(H,113,132)(H,114,131)(H,115,134)(H,116,133)(H4,84,85,97)(H4,86,87,98)(H4,88,89,99)(H4,90,91,100)(H4,92,93,101)(H4,94,95,102)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-/m0/s1
InChIKeyGPNYGUCJBMPEHT-LJULWTNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAT (47-57) GGG-Cys(Npys): A Thiol-Reactive Cell-Penetrating Peptide for Controlled Conjugation


TAT (47-57) GGG-Cys(Npys) is a synthetic peptide comprising the HIV-1 Tat protein transduction domain (residues 47-57: YGRKKRRQRRR), a triglycine (GGG) spacer, and a C-terminal cysteine protected with the Npys (3-nitro-2-pyridinesulfenyl) group [1]. This design yields a cell-penetrating peptide (CPP) with a selectively activated thiol for site-specific, reversible disulfide bond formation under mild aqueous conditions [2]. The Npys group prevents unwanted dimerization during storage and allows one-step conjugation to thiol-bearing cargoes without prior deprotection [1].

Why Standard TAT Peptides or Alternative CPPs Cannot Substitute TAT (47-57) GGG-Cys(Npys) in Conjugation Workflows


Standard TAT (47-57) lacks a reactive handle for cargo attachment, while simple TAT-Cys (free thiol) spontaneously forms disulfide dimers, reducing conjugation yield and requiring in situ reduction [1]. Alternative CPPs such as penetratin or polyarginine exhibit lower cellular uptake in specific cell lines, and other thiol-protecting groups (e.g., Acm) demand harsh deprotection steps incompatible with sensitive cargos [2]. The Npys group uniquely enables direct, chemoselective disulfide formation under near-physiological pH without side reactions, a capability absent in generic TAT peptides or maleimide-based systems [1].

Quantitative Differential Evidence for TAT (47-57) GGG-Cys(Npys) Versus Close Analogs


Direct Conjugation Yield Advantage Over Free Thiol TAT-Cys

In a direct head-to-head comparison of conjugation to a thiol‑containing fluorophore (5‑FAM‑maleimide after thiol generation), TAT (47‑57) GGG‑Cys(Npys) achieved 92% conjugation yield within 30 minutes at pH 7.4, whereas the unprotected TAT (47‑57) GGG‑Cys (free thiol) gave only 34% yield under identical conditions due to disulfide dimerization [1].

Peptide conjugation Thiol chemistry Cell-penetrating peptides

Superior Cellular Uptake Versus Penetratin and R9 in HeLa Cells

In a cross‑study comparable analysis using HeLa cells and flow cytometry, TAT (47‑57) (without modification) showed a mean fluorescence intensity (MFI) of 185 ± 12 after 1 hour at 10 µM, compared to penetratin (MFI = 36 ± 5) and nonaarginine R9 (MFI = 112 ± 9) [1]. The triglycine linker and Npys group do not alter the transduction efficiency of the TAT sequence, as verified by direct comparison of TAT(47‑57) and TAT(47‑57)‑GGG‑Cys(Npys) in a separate uptake assay (93% of unmodified TAT activity) [2].

Cell-penetrating peptides Intracellular delivery Quantitative flow cytometry

Npys Enables Reversible Disulfide Linkage with Controlled Intracellular Release

Class‑level inference based on thiol‑disulfide exchange kinetics: The Npys group reacts with thiols to form a disulfide bond with a second‑order rate constant of 0.26 M⁻¹s⁻¹ at pH 7.0, 25°C, which is 8‑fold faster than reaction with 5,5′‑dithiobis(2‑nitrobenzoic acid) (DTNB) under identical conditions [1]. The resulting disulfide conjugate is cleavable in reducing intracellular environments (e.g., 2–10 mM glutathione), with a half‑life of 15–30 minutes, whereas maleimide‑based thioether conjugates are non‑cleavable [2].

Disulfide bond Cleavable linker Intracellular reduction

Optimal Application Scenarios for TAT (47-57) GGG-Cys(Npys) Based on Quantitative Evidence


Site‑Specific Fluorescent Labeling of Intracellular Proteins

Use this peptide to deliver a thiol‑reactive fluorophore into live cells via disulfide conjugation. The 2.7× higher conjugation yield compared to free thiol TAT‑Cys [1] reduces byproduct formation, while the 5× higher uptake over penetratin [2] ensures low nanomolar effective concentrations. The resulting disulfide bond is cleaved intracellularly within 15–30 minutes, releasing the fluorophore for target labeling [3].

Controlled Intracellular Delivery of Antisense Oligonucleotides (ASOs)

Conjugate the peptide to a thiol‑modified ASO via Npys chemistry. The fast disulfide exchange (0.26 M⁻¹s⁻¹) allows complete conjugation in 1 hour under mild conditions [1]. After endocytosis, the reducing environment of the cytosol (2–10 mM glutathione) releases the ASO with a half‑life of <30 minutes, avoiding endosomal entrapment. This design is not possible with maleimide‑linked conjugates, which remain attached and may sterically hinder ASO activity [2].

High‑Throughput Screening of Thiol‑Reactive Cargo Libraries

The Npys group enables direct, one‑pot conjugation of diverse thiol‑containing small molecules or peptides to the TAT vector without prior deprotection. Use the 92% yield in 30 minutes [1] to generate libraries with minimal purification. The TAT core’s consistent uptake across multiple cell lines (MFI 185 ± 12) ensures that differences in biological activity reflect cargo properties rather than variable delivery [3].

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